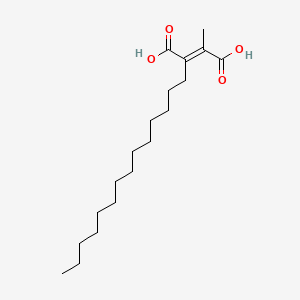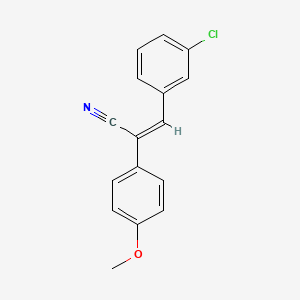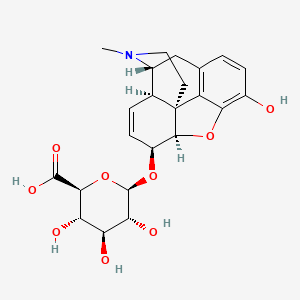
Morphine-6-glucuronide
Vue d'ensemble
Description
Le 6-glucuronide de morphine est un métabolite actif majeur de la morphine, formé par la conjugaison de la morphine avec l'acide glucuronique par l'enzyme UDP-glucuronosyltransférase 2B7 (UGT2B7) . Ce composé est connu pour ses effets analgésiques puissants, qui sont plus importants que ceux de la morphine elle-même . Le 6-glucuronide de morphine peut s'accumuler à des niveaux toxiques chez les personnes atteintes d'insuffisance rénale .
Applications De Recherche Scientifique
Chemistry: In chemistry, morphine 6-glucuronide is used as a reference compound in analytical studies to understand the metabolism and pharmacokinetics of morphine .
Biology: In biological research, morphine 6-glucuronide is studied for its interactions with opioid receptors and its role in pain modulation .
Medicine: In medicine, morphine 6-glucuronide is investigated for its potential as a more effective analgesic compared to morphine . Its accumulation in patients with renal failure is also a subject of clinical research .
Industry: In the pharmaceutical industry, morphine 6-glucuronide is used in the development of pain management therapies and in the study of drug metabolism .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le 6-glucuronide de morphine est synthétisé par glucuronidation de la morphine. Ce processus implique la conjugaison de la morphine avec l'acide glucuronique, facilitée par l'enzyme UDP-glucuronosyltransférase 2B7 (UGT2B7) . La réaction se produit généralement dans le foie, où l'UGT2B7 catalyse le transfert de l'acide glucuronique de l'acide uridine diphosphate glucuronique (UDPGA) à la morphine .
Méthodes de production industrielle : La production industrielle du 6-glucuronide de morphine implique l'extraction de la morphine des pavots à opium, suivie de sa conversion enzymatique en 6-glucuronide de morphine à l'aide de l'UGT2B7 . Le processus est optimisé pour garantir des rendements élevés et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions : Le 6-glucuronide de morphine subit principalement une glucuronidation, une réaction métabolique de phase II . Cette réaction implique l'addition de l'acide glucuronique à la morphine, ce qui conduit à la formation de 6-glucuronide de morphine .
Réactifs et conditions communs : La réaction de glucuronidation nécessite la présence d'acide UDP-glucuronique et de l'enzyme UGT2B7 . La réaction se produit généralement dans des conditions physiologiques, avec un pH et une température optimaux maintenus pour assurer l'activité enzymatique .
Principaux produits formés : Le principal produit de la réaction de glucuronidation est le 6-glucuronide de morphine . D'autres métabolites mineurs peuvent inclure le 3-glucuronide de morphine, qui est un métabolite inactif .
Applications de la recherche scientifique
Chimie : En chimie, le 6-glucuronide de morphine est utilisé comme composé de référence dans les études analytiques pour comprendre le métabolisme et la pharmacocinétique de la morphine .
Biologie : En recherche biologique, le 6-glucuronide de morphine est étudié pour ses interactions avec les récepteurs opioïdes et son rôle dans la modulation de la douleur .
Médecine : En médecine, le 6-glucuronide de morphine est étudié pour son potentiel en tant qu'analgésique plus efficace que la morphine . Son accumulation chez les patients atteints d'insuffisance rénale fait également l'objet de recherches cliniques .
Industrie : Dans l'industrie pharmaceutique, le 6-glucuronide de morphine est utilisé dans le développement de thérapies de gestion de la douleur et dans l'étude du métabolisme des médicaments .
Mécanisme d'action
Le 6-glucuronide de morphine exerce ses effets principalement en se liant au récepteur mu-opioïde, avec une affinité plus élevée que la morphine . Il a également une affinité légèrement plus élevée pour le récepteur delta-opioïde et une affinité plus faible pour le récepteur kappa-opioïde par rapport à la morphine . La liaison du 6-glucuronide de morphine à ces récepteurs entraîne des effets analgésiques et une modulation de la perception de la douleur .
Mécanisme D'action
Morphine 6-glucuronide exerts its effects primarily by binding to the mu-opioid receptor, with a higher affinity than morphine . It also has a slightly higher affinity for the delta-opioid receptor and a lower affinity for the kappa-opioid receptor compared to morphine . The binding of morphine 6-glucuronide to these receptors results in analgesic effects and modulation of pain perception .
Comparaison Avec Des Composés Similaires
Composés similaires :
- Morphine
- 3-glucuronide de morphine
- 6-glucuronide de codéine
- N-oxyde de morphine
Unicité : Le 6-glucuronide de morphine est unique en raison de ses effets analgésiques puissants, qui sont plus importants que ceux de la morphine . Contrairement au 3-glucuronide de morphine, qui est inactif, le 6-glucuronide de morphine est un métabolite actif qui contribue de manière significative aux effets analgésiques globaux de la morphine . Sa capacité à traverser la barrière hémato-encéphalique et à se lier aux récepteurs opioïdes en fait un composé précieux dans la gestion de la douleur .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-5-13(31-22-17(28)15(26)16(27)19(33-22)21(29)30)20(23)32-18-12(25)4-2-9(14(18)23)8-11(10)24/h2-5,10-11,13,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10-,11+,13-,15-,16-,17+,19-,20-,22+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJCUHZOSOYIEC-GAROZEBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174158 | |
| Record name | Morphine 6-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Morphine-6-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
M6G, morphine-6-glucuronide, is an active metabolite from liver metabolism of morphine. M6G has a similar mechanism of action to morphine, primarily acting on the mu opioid receptor, with slightly higher affinity to the delta receptor than and lower affinity for the kappa receptor than morphine. It is proposed that M6G has a lower affinity than morphine at the mu2 receptor but equal affinity to the u1 receptor, but these results are uncertain and are undergoing further investigation. The precise mechanism of the analgesic action of morphine is unknown. However, specific CNS opiate receptors have been identified and likely play a role in the expression of analgesic effects. The mechanism of respiratory depression involves a reduction in the responsiveness of the brain stem respiratory centers to increases in carbon dioxide tension and to electrical stimulation. | |
| Record name | Morphine glucuronide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06409 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
20290-10-2 | |
| Record name | Morphine 6-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20290-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morphine glucuronide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020290102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morphine glucuronide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06409 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Morphine 6-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glucopyranosiduronic acid, 7,8-didehydro-4,5-alpha-epoxy-3-hydroxy-17-methylmorphinan-6-alpha-yl-, beta-D- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MORPHINE-6-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64Y9KYM60R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Morphine-6-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


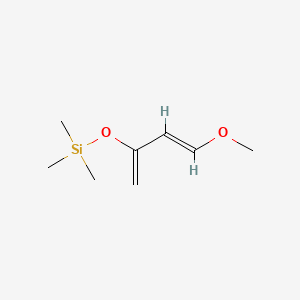
![7-HYDROXY-6-[(MORPHOLIN-4-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B1232918.png)




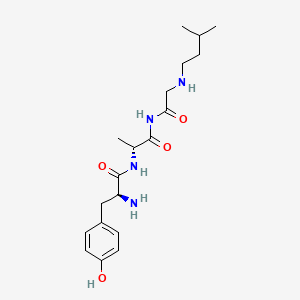
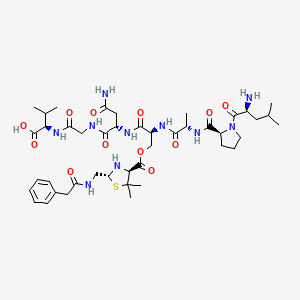

![(4R,4aS,7Z,7aR,12bS)-3-(cyclopropylmethyl)-7-(2-phenylethoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1232936.png)
![[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-methylbenzoate](/img/structure/B1232937.png)

